molecular formula C14H12BrClN4O2 B2980790 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione CAS No. 887200-53-5

8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B2980790
CAS No.: 887200-53-5
M. Wt: 383.63
InChI Key: ICJASUNSLCUZAP-UHFFFAOYSA-N
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Description

8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione is a brominated purine derivative with a chlorophenyl group attached to its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine and chlorophenyl groups make it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interactions with biological targets can be explored for various medicinal purposes.

Medicine: Research is ongoing to determine the potential medicinal applications of this compound. It may be used in the development of treatments for diseases such as cancer, inflammation, and infections.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique structure allows for the creation of specialized materials with specific properties.

Mechanism of Action

The mechanism by which 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The bromine and chlorophenyl groups play a crucial role in binding to these targets, leading to various biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-Bromo-1-methylpurine-2,6-dione: Lacks the chlorophenyl group.

  • 1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione: Lacks the bromine atom.

  • 8-Bromo-1-[(3-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione: Different position of the chlorophenyl group.

Uniqueness: The presence of both bromine and chlorophenyl groups in 8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione gives it unique chemical and biological properties compared to similar compounds. This combination allows for a wider range of reactions and applications, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

8-bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O2/c1-18-10-11(17-13(18)15)19(2)14(22)20(12(10)21)7-8-3-5-9(16)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJASUNSLCUZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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